molecular formula C13H16O3 B12642770 2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- CAS No. 67015-35-4

2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl-

Cat. No.: B12642770
CAS No.: 67015-35-4
M. Wt: 220.26 g/mol
InChI Key: QQPFWWNLWCDYNV-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- is a chemical compound with the molecular formula C13H16O3. It is also known by other names such as Ageratochromene and Precocene II

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2,2-dimethylchromene with methoxy-substituted benzaldehydes . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, depending on the specific reaction and conditions used .

Scientific Research Applications

2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

67015-35-4

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

7,8-dimethoxy-2,2-dimethylchromene

InChI

InChI=1S/C13H16O3/c1-13(2)8-7-9-5-6-10(14-3)12(15-4)11(9)16-13/h5-8H,1-4H3

InChI Key

QQPFWWNLWCDYNV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C(=C(C=C2)OC)OC)C

Origin of Product

United States

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